![molecular formula C19H15F2N3O3 B2862934 N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 941899-97-4](/img/structure/B2862934.png)
N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazine ring, followed by the addition of the various functional groups. The exact method would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the amide, methoxy, and difluorophenyl groups could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the various functional groups could influence these properties .Scientific Research Applications
Anticancer Implications
The compound has shown potential as an anticancer agent, particularly in targeting specific proteins involved in cancer progression. It has been identified to interact with proteins such as mTOR , EGFR , iNOS , MAP2K1 , FGFR , and TGFB1 . These proteins are involved in pathways that are often dysregulated in cancer, making them valuable targets for therapy. For instance, alterations in EGFR are associated with poor prognoses in various cancers, including glioblastoma and non-small-cell lung cancer .
Antibacterial Activity
Research indicates that derivatives of the compound have been explored for their antibacterial properties. Although not all derivatives may show significant activity, the structural framework of the compound provides a basis for developing new antimicrobial agents . This is crucial in the fight against drug-resistant bacteria.
Enzyme Inhibition
The compound’s structure is conducive to modification, which can lead to the development of enzyme inhibitors. For example, derivatives of this compound could potentially inhibit enzymes like acetylcholinesterase (AChE) , which are relevant in treating conditions like Alzheimer’s disease .
Pharmacological Applications
The compound’s derivatives have shown a range of pharmacological activities, including analgesic, anticonvulsant, antipsychotic, and anticancer effects . This broad spectrum of activity suggests that the compound could be a versatile starting point for the development of various pharmacological agents.
Drug Design and Synthesis
The compound serves as a key intermediate in the synthesis of other pharmacologically active molecules. Its structure allows for straightforward synthesis and high yields, which is advantageous in drug development processes .
Neurological Research
One of the derivatives of the compound has been used in the synthesis of a potent inhibitor of phosphodiesterase 5 (PDE5) , which is an enzyme involved in neurological signaling and has implications in treating disorders like erectile dysfunction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-14-8-7-12(20)9-13(14)21/h3-10H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATJVOGCADZOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.